![molecular formula C15H16ClNO2S B14309072 N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine CAS No. 114549-99-4](/img/structure/B14309072.png)
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is a compound that belongs to the class of glycine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with glycine in the presence of a base, followed by the introduction of the thiophene ring through a subsequent reaction with 2-thiopheneethylamine. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of materials with specific properties, such as organic semiconductors or corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine involves its interaction with specific molecular targets. The chlorophenyl and thiophene groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other glycine derivatives with different substituents on the phenyl and thiophene rings. Examples include N-[(2-Bromophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine and N-[(2-Chlorophenyl)methyl]-N-[2-(furan-2-yl)ethyl]glycine.
Uniqueness
N-[(2-Chlorophenyl)methyl]-N-[2-(thiophen-2-yl)ethyl]glycine is unique due to the specific combination of the chlorophenyl and thiophene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
114549-99-4 |
|---|---|
Formule moléculaire |
C15H16ClNO2S |
Poids moléculaire |
309.8 g/mol |
Nom IUPAC |
2-[(2-chlorophenyl)methyl-(2-thiophen-2-ylethyl)amino]acetic acid |
InChI |
InChI=1S/C15H16ClNO2S/c16-14-6-2-1-4-12(14)10-17(11-15(18)19)8-7-13-5-3-9-20-13/h1-6,9H,7-8,10-11H2,(H,18,19) |
Clé InChI |
FUEVGCLMCDQOQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN(CCC2=CC=CS2)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


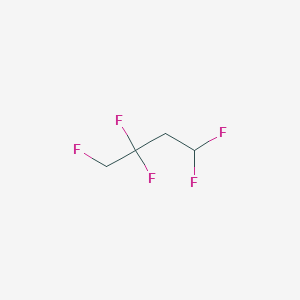
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)

![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)
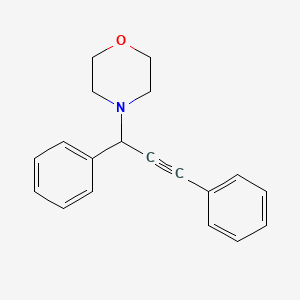
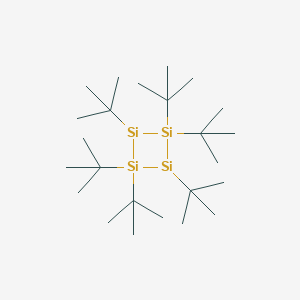
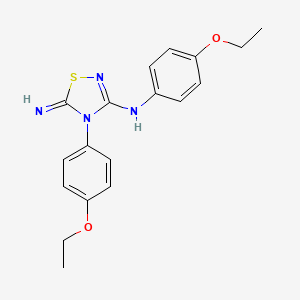
![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
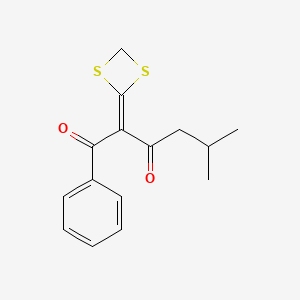

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)
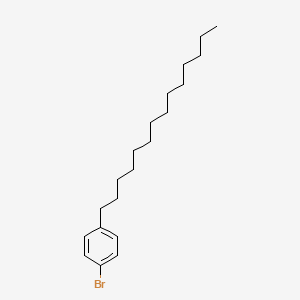
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
